molecular formula C9H9NO2 B1351081 6-Methoxyoxindole CAS No. 7699-19-6

6-Methoxyoxindole

Cat. No. B1351081
CAS RN: 7699-19-6
M. Wt: 163.17 g/mol
InChI Key: OXOQGUGIJKUSRP-UHFFFAOYSA-N
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Description

6-Methoxyoxindole, also known as 6-methoxy-1H-indole-2,3-dione, is an indole derivative that has shown promising biological activities. It is a semisynthetic compound that has been extensively studied for its diverse biological properties. The molecular formula is C9H9NO2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COc1ccc2c(c1)NC(=O)C2 . The molecular weight is 163.173 Da .


Chemical Reactions Analysis

This compound has been used in the preparation of various compounds with potential biological activities. These include tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles, potential anticancer immunomodulators , indolylindazoles and indolylpyrazolopyridines as interleukin-2 inducible T cell kinase inhibitors , and diindolyloxyindoles as anticancer agents .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 163.173 Da . The melting point is 160-161 °C and the boiling point is 342.3 °C . It appears as a brown solid .

Scientific Research Applications

Anticonvulsant Properties

6-Methoxyoxindole derivatives have been studied for their anticonvulsant effects. For instance, 6-Methoxy-1,2,3,4-tetrahydro-β-carboline was tested against audiogenic and electroconvulsive seizures in mice. This compound was found to attenuate both types of behavioral seizures and influenced serotonin levels in the brain, suggesting a serotonergic involvement in seizure control (Buckholtz, 1975).

Inhibition of Biological Pathways

Studies have identified compounds structurally related to this compound with inhibitory activities on biological pathways. For example, 6-Hydroxy-9'-methoxystaurosporinone, a bisindole alkaloid, exhibited hedgehog signal inhibitory activity (Shintani et al., 2010). Similarly, methoxy-substituted 3-formyl-2-phenylindoles, structurally related to this compound, have shown potential in inhibiting tubulin polymerization, a critical process in cell division (Gastpar et al., 1998).

Role in Metabolism and Biological Activities

The metabolism of isomeric methoxyoxindoles has been explored, with studies showing their transformation into phenolic metabolites through processes like O-demethylation and hydroxylation (Beckett & Morton, 1966). Additionally, compounds like 6-methoxy-2-benzoxazolinone, structurally related to this compound, demonstrated antifungal and anti-HIV reverse transcriptase activities, highlighting the diverse biological activities of these compounds (Wang & Ng, 2002).

Neuromodulatory Effects in the Retina

This compound derivatives, such as 6-Methoxy-tetrahydro-β-carboline, have been identified in the human retina. These compounds are suggested to act as neuromodulators, indicating their potential role in visual processing (Leino, 1984).

Photoreceptor Metabolism

Studies have shown that methoxyindoles, including this compound derivatives, can activate roddisk shedding in the retina, suggesting a link between these compounds and photoreceptor metabolism (Besharse & Dunis, 1983).

Fluorescence Applications

6-Methoxy-4-quinolone, an oxidation product of 5-methoxyindole-3-acetic acid, is a novel fluorophore with properties useful in biomedical analysis. This compound demonstrates strong fluorescence in a wide pH range and has been applied as a fluorescent labeling reagent (Hirano et al., 2004).

Synthesis of Bioactive Compounds

This compound derivatives have been utilized in the synthesis of bioactive compounds, such as strychnofoline, which has anticancer activity. The synthesis of strychnofoline from 6-methoxytryptamine exemplifies the importance of this compound derivatives in pharmaceutical chemistry (Yu et al., 2018).

Material Hardening

In the field of material science, studies have shown that the hardness of organic solids, such as pharmaceuticals, can be engineered through the addition of 6-methoxy tautomers, a concept known as solid-solution strengthening (Mishra et al., 2015).

Pharmacological Activities

Scopoletin, a compound structurally related to this compound, has been the subject of various pharmacological studies, showing potential in areas such as antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities (Antika et al., 2022).

Inhibition of Inflammatory Cytokines

Scopoletin has also been studied for its ability to inhibit the production of inflammatory cytokines, indicating its potential in regulating inflammatory reactions mediated by mast cells (Moon et al., 2007).

Antimicrobial Properties

Indolequinones, such as 6-methoxyindole-4,7-quinone, derived from marine organisms like the muricid gastropod Drupella fragum, have demonstrated moderate antimicrobial activities, further underscoring the diverse biological applications of this compound and its derivatives (Fukuyama et al., 1998).

Safety and Hazards

6-Methoxyoxindole is harmful and an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is advised .

Biochemical Analysis

Biochemical Properties

6-Methoxyoxindole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme tryptophan dioxygenase, which is involved in the catabolism of tryptophan. This compound can act as an inhibitor of this enzyme, thereby affecting the levels of tryptophan and its metabolites. Additionally, this compound has been shown to interact with myeloperoxidase, inhibiting its chlorinating activity and the generation of hypochlorous acid by activated leukocytes .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. By inhibiting NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, this compound has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound can inhibit the activity of myeloperoxidase by binding to its active site, preventing the formation of hypochlorous acid. Additionally, it can interact with DNA and RNA, influencing gene expression by modulating transcriptional and post-transcriptional processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions. Its stability can be influenced by factors such as pH, temperature, and exposure to light. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have indicated that prolonged exposure to this compound can result in sustained inhibition of inflammatory pathways and persistent anticancer effects .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it has been observed to exert anti-inflammatory and anticancer effects without significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where the compound’s beneficial effects plateau beyond a certain dosage, and further increases in dosage lead to toxic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of this compound with tryptophan dioxygenase also affects the kynurenine pathway, a major route of tryptophan catabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross cell membranes via passive diffusion and is also actively transported by certain membrane transporters. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, influencing its activity and function. For instance, its interaction with nuclear receptors can modulate gene expression and cellular responses .

properties

IUPAC Name

6-methoxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-7-3-2-6-4-9(11)10-8(6)5-7/h2-3,5H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOQGUGIJKUSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383153
Record name 6-METHOXYOXINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7699-19-6
Record name 6-METHOXYOXINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxyoxindole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a manner similar to the method described in example 167a, 1-chloro-4-methoxy-2-nitro-benzene (19 g, 0.1 mol) was reacted with dimethyl malonate (16 g, 0.2 mol), NaH and iron power to give 6-methoxy-1,3-dihydro-indol-2-one (3 g, 18%).
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19 g
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16 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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